1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride is a synthetic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by its spirocyclic structure, which includes a sulfur atom and an azaspiro moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride typically involves multiple steps, including the formation of the spirocyclic core and subsequent functionalization. The synthetic routes often require specific reaction conditions, such as controlled temperature and pH, to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve the use of advanced techniques like continuous flow synthesis to scale up the production while maintaining consistency and efficiency .
Analyse Chemischer Reaktionen
1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its reactivity and properties.
Reduction: This process can remove oxygen atoms or add hydrogen atoms, leading to changes in the compound’s structure and function.
Wissenschaftliche Forschungsanwendungen
1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: Researchers explore its potential as a biochemical probe to study various biological processes and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of specialty chemicals and advanced materials, contributing to innovations in various industrial sectors
Wirkmechanismus
The mechanism of action of 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions and responses. The exact pathways and targets depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
When compared to other similar compounds, 1-Isopropyl-7-thia-2-azaspiro[3.5]nonane 7,7-dioxide hydrochloride stands out due to its unique spirocyclic structure and the presence of both sulfur and nitrogen atoms. Similar compounds include:
Eigenschaften
IUPAC Name |
3-propan-2-yl-7λ6-thia-2-azaspiro[3.5]nonane 7,7-dioxide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2S.ClH/c1-8(2)9-10(7-11-9)3-5-14(12,13)6-4-10;/h8-9,11H,3-7H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMFSAJSXKARRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCS(=O)(=O)CC2)CN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.